N-[Di(pyridin-2-yl)methylidene]guanidine
Description
Structure
3D Structure
Properties
CAS No. |
113800-86-5 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-(dipyridin-2-ylmethylidene)guanidine |
InChI |
InChI=1S/C12H11N5/c13-12(14)17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H3,13,14) |
InChI Key |
STCRMJWKNXACDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC(=N)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Di Pyridin 2 Yl Methylidene Guanidine
Direct Synthesis Strategies for N-[Di(pyridin-2-yl)methylidene]guanidine
Direct synthesis would involve the formation of the guanidine (B92328) moiety directly onto a di(pyridin-2-yl)methanimine precursor.
Guanidylation Reactions with Activated Precursors
A primary strategy for the synthesis of pyridin-2-yl guanidines involves the reaction of an amino-pyridine precursor with a guanidylating agent. In the case of this compound, the immediate precursor would be di(pyridin-2-yl)methanimine. This imine could be reacted with an activated guanidine source.
A common and effective method for guanidylation employs N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea in the presence of a promoter like mercury(II) chloride and a base such as triethylamine. mdpi.comresearchgate.net This reaction proceeds via the formation of a protected guanidine, which can then be deprotected under acidic conditions.
Table 1: Proposed Guanidylation Reaction for this compound
| Reactant 1 | Reactant 2 | Reagents | Product (Protected) | Deprotection |
| Di(pyridin-2-yl)methanimine | N,N′-diBoc-S-methylisothiourea | HgCl₂, NEt₃, DCM | N,N'-diBoc-N''-[di(pyridin-2-yl)methylidene]guanidine | TFA/DCM |
This approach offers the advantage of mild reaction conditions for the guanidylation step and the stability of the Boc-protected intermediate, which facilitates purification. mdpi.com
Multicomponent Approaches to Guanidine Formation
Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step. While specific MCRs for this compound are not reported, general principles of MCRs for pyridine (B92270) synthesis could be adapted. For instance, a cascade reaction involving a copper-catalyzed cross-coupling, electrocyclization, and oxidation has been used to create highly substituted pyridines. organic-chemistry.orgnih.govnih.gov A hypothetical MCR could involve the in-situ formation of the di(pyridin-2-yl)methanimine intermediate followed by reaction with a guanidine-containing component.
Another potential multicomponent strategy could involve a three-component synthesis of trisubstituted N-aryl guanidines using cyanamides, arylboronic acids, and amines, catalyzed by copper. organic-chemistry.org Adapting this to the target molecule would be a novel synthetic exploration.
Synthesis of Related Pyridin-2-yl Guanidine Derivatives
The synthesis of various aryl- and substituted pyridin-2-yl guanidines is well-established and provides a framework for developing routes to more complex derivatives.
Modular Synthetic Routes to Substituted Analogues
Modular synthesis allows for the facile generation of a library of related compounds by varying the starting materials. For pyridin-2-yl guanidines, a modular approach often involves preparing a series of substituted 2-aminopyridines, which are then guanidylated. mdpi.com For example, Suzuki or Negishi cross-coupling reactions can be used to introduce a variety of substituents onto a halogenated pyridine ring prior to the introduction of the amino and subsequently the guanidine group. nih.gov
A modular method for preparing highly substituted pyridines has been developed employing a cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.govnih.gov This highlights the potential for creating diverse pyridine scaffolds that could then be converted to their corresponding guanidines.
Protecting Group Strategies in Guanidine Chemistry
The high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during multi-step syntheses. The most common protecting groups for the guanidine moiety are tert-butoxycarbonyl (Boc) groups. mdpi.comresearchgate.net The use of N,N'-di-Boc protected guanidylating agents is prevalent, leading to a stable, protected guanidine that can withstand a variety of reaction conditions. mdpi.com
Deprotection of Boc groups is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.com The choice of protecting group is crucial and must be compatible with the other functional groups present in the molecule and the planned subsequent reaction steps. ucoz.com Other protecting groups used in guanidine chemistry include benzyloxycarbonyl (Z) and p-toluenesulfonyl (Tos). creative-peptides.com
Table 2: Common Protecting Groups for Guanidine Synthesis
| Protecting Group | Abbreviation | Typical Reagent for Introduction | Conditions for Removal |
| tert-Butoxycarbonyl | Boc | N,N′-diBoc-S-methylisothiourea | Acidic (e.g., TFA) |
| Benzyloxycarbonyl | Z or Cbz | Z-Cl | Hydrogenolysis (H₂/Pd), HBr/AcOH |
| p-Toluenesulfonyl | Tos | Tos-Cl | Strong acid or reducing agents (Na/liquid NH₃) |
The conformational properties of pyridin-2-yl guanidines can be influenced by the presence of Boc protecting groups, which can affect intramolecular hydrogen bonding. researchgate.netnih.gov
Post-Synthetic Derivatization and Functionalization of the this compound Scaffold
Once the core this compound scaffold is synthesized, further modifications can be introduced to modulate its properties. The pyridine rings offer sites for functionalization through electrophilic or nucleophilic aromatic substitution, depending on the existing substituents. researchgate.net
Derivatization can also occur at the guanidine nitrogen atoms, provided they are not fully substituted. For instance, N-alkylation or N-acylation could be performed, potentially requiring a protecting group strategy for selective functionalization. nih.gov The development of methods for the direct and selective functionalization of the pyridine core is an active area of research and could be applied to this scaffold. researchgate.net
Modifications at the Guanidine Nitrogen Atoms
The guanidine group is a versatile functional group that can undergo various modifications, particularly at its nitrogen atoms. These modifications can be used to introduce a wide range of substituents, thereby altering the chemical and physical properties of the parent molecule.
One common modification is the introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group. This is often achieved by reacting the guanidine with N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea in the presence of mercury chloride and triethylamine. nih.gov This reaction yields a di-Boc-protected guanidine derivative, which can be useful for subsequent transformations where the reactivity of the guanidine moiety needs to be temporarily suppressed. nih.gov
Alkylation of the guanidine nitrogen atoms is another important transformation. This can be achieved using various alkylating agents, such as alkyl halides. For instance, the reaction of a guanidine with an alkyl halide in the presence of a base can lead to the formation of N-alkylated products. A biphasic protocol using a phase-transfer catalyst has been described as a convenient method for the alkylation of guanidine-containing compounds. scholaris.ca
Acylation of guanidines can also be performed to introduce acyl groups onto the nitrogen atoms. researchgate.net This can be achieved using acylating agents such as acid chlorides or anhydrides. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.
| Reaction Type | Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Boc Protection | N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea, HgCl2, Triethylamine | CH2Cl2, room temperature, overnight | Di-Boc-protected guanidine |
| Alkylation | Alkyl halide, Base (e.g., K2CO3), Phase-transfer catalyst | Biphasic system (e.g., CH2Cl2/H2O), room temperature | N-Alkyl guanidine |
| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Anhydrous solvent (e.g., THF), 0 °C to room temperature | N-Acyl guanidine |
Transformations on the Pyridine Rings
The pyridine rings in this compound are susceptible to various chemical transformations, allowing for further functionalization of the molecule.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of pyridine, although it is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. youtube.com When such reactions do occur, the substitution typically takes place at the 3-position (meta to the nitrogen). youtube.com For this compound, the directing effect of the bulky guanidine-containing substituent would also need to be considered. Nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) are common examples of EAS reactions that could potentially be applied to the pyridine rings of this compound, likely under vigorous conditions. youtube.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for the formation of carbon-carbon bonds. nih.gov To apply this methodology to this compound, a halogenated precursor, such as a bromo- or chloro-substituted di(pyridin-2-yl)methanone, would be required for the initial synthesis. The resulting halogenated guanidine derivative could then be coupled with a variety of boronic acids to introduce new aryl or heteroaryl substituents onto the pyridine rings. nih.gov For example, a Suzuki-Miyaura reaction between a 6-chloro-substituted pyridin-2-yl guanidine and a phenylboronic acid, catalyzed by a palladium complex such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, can yield the corresponding 6-phenyl-substituted derivative. nih.gov
| Reaction Type | Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | High temperature | Nitro-substituted pyridine ring |
| Bromination | Br2, FeBr3 | High temperature | Bromo-substituted pyridine ring |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Ligand (e.g., S-Phos) | Anhydrous solvent (e.g., Dioxane), elevated temperature | Aryl-substituted pyridine ring |
Coordination Chemistry of N Di Pyridin 2 Yl Methylidene Guanidine
Ligand Design Principles and Coordination Motifs
The unique structural features of N-[Di(pyridin-2-yl)methylidene]guanidine, combining two pyridine (B92270) rings and a guanidine (B92328) moiety, give rise to a variety of coordination modes. Understanding these principles is crucial for the rational design of functional metal complexes.
Chelation Modes and Denticity of this compound
This compound is a versatile ligand capable of adopting several chelation modes, primarily acting as a bidentate or tridentate ligand. at.ua The specific coordination mode is influenced by factors such as the metal ion's size, preferred coordination geometry, and the reaction conditions.
When acting as a bidentate ligand, coordination typically involves one of the pyridine nitrogen atoms and the imine nitrogen of the guanidine group, forming a stable five-membered chelate ring. researchgate.net Alternatively, it can coordinate through the two pyridine nitrogen atoms. In its tridentate mode, the ligand utilizes both pyridine nitrogen atoms and the imine nitrogen of the guanidine moiety to bind to a single metal center. This N,N',N''-tridentate coordination creates two fused five-membered chelate rings, leading to highly stable complexes. The flexible nature of the di(pyridin-2-yl)methyl framework allows it to accommodate a range of metal ion radii and coordination preferences.
Role of Pyridine and Guanidine Nitrogen Donors
Both the pyridine and guanidine nitrogen atoms play crucial roles in the coordination of this compound to metal centers. Guanidines are recognized as excellent N-donor ligands due to their strong basicity and the ability to delocalize positive charge upon coordination. semanticscholar.org The imine nitrogen of the guanidine moiety is typically the primary coordination site from this group.
The pyridine nitrogen atoms are also effective donors, participating in stable chelate ring formation. The relative donor strength of the guanidine versus the pyridine nitrogen can influence the geometry and electronic properties of the resulting complex. In some copper complexes with related guanidine-pyridine ligands, the Cu-N(guanidine) bond lengths are observed to be shorter than the Cu-N(pyridine) bonds, suggesting a strong interaction with the guanidine donor. mdpi.com However, in other instances, the bond lengths are comparable, indicating a more balanced donation from both donor types.
Steric and Electronic Influences on Metal Binding Affinity
The metal binding affinity and the resulting complex's stability and geometry are significantly influenced by steric and electronic factors. The substituents on the pyridine rings or the guanidine nitrogen atoms can be modified to tune these properties.
Electronic Effects: Electron-donating groups on the pyridine rings can increase the electron density on the nitrogen atoms, enhancing their donor capability and leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups would decrease the basicity of the pyridine nitrogens and potentially weaken the coordination.
Steric Effects: The steric hindrance around the metal center can be controlled by introducing bulky substituents on the ligand. This can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center for catalytic reactions or other interactions. The flexible nature of the bonds within the this compound framework allows it to adapt its conformation to minimize steric clashes upon coordination.
Complexes with Transition Metals
This compound and its derivatives form stable complexes with a wide range of transition metals. The following sections highlight its coordination behavior with palladium and other d-block elements.
Palladium(II) Complexes: Synthesis and Geometric Isomerism (cis/trans)
Palladium(II) complexes are of significant interest due to their applications in catalysis. This compound readily forms square planar complexes with palladium(II). These are typically synthesized by reacting a palladium(II) precursor, such as [PdCl₂(CH₃CN)₂], with the ligand in an appropriate solvent. researchgate.net
A key feature of these square planar complexes is the potential for geometric isomerism, leading to the formation of cis and trans isomers. The relative stability of these isomers is influenced by steric and electronic factors. In the cis isomer, the two pyridine or two other coordinating atoms are adjacent to each other, while in the trans isomer, they are on opposite sides. The presence of small amounts of the cis isomer can often be detected by NMR spectroscopy. nih.gov The interconversion between cis and trans isomers can sometimes be triggered by external stimuli, such as the addition of an acid or a base, demonstrating the hemilabile nature of the ligand coordination in some systems. unibe.ch
| Complex | Formula | Geometry | Isomerism | Reference |
|---|---|---|---|---|
| Dichloro(N,N'-bidentate ligand)palladium(II) | [Pd(L)Cl₂] | Square Planar | cis/trans | researchgate.net |
Coordination with Other d-Block Metal Centers (e.g., Copper, Iron, Cobalt, Silver)
Beyond palladium, this compound and related ligands form complexes with a variety of other d-block metals, each exhibiting unique structural and electronic properties.
Iron Complexes: Iron(II) complexes with pyridine-diimine ligands, which are structurally related to this compound, have been shown to be active in cycloaddition reactions. nih.gov These complexes often exhibit five-coordinate geometries.
Cobalt Complexes: Cobalt(II) complexes with guanidine-pyridine hybrid ligands have been prepared and characterized. The coordination geometry around the cobalt center can be tetrahedral or trigonal pyramidal, depending on the stoichiometry and the nature of the other ligands present. researchgate.net
Silver Complexes: Silver(I) complexes with dipyridyl-type ligands are known to form coordination polymers. In these structures, the silver ions are often two-coordinated in a nearly linear fashion by the nitrogen atoms of two different ligand molecules, leading to the formation of helical chains. nih.gov
| Metal | Oxidation State | Typical Geometry | Reference |
|---|---|---|---|
| Copper | +1, +2 | Trigonal-bipyramidal, Square pyramidal | mdpi.comnih.gov |
| Iron | +2 | Five-coordinate | nih.gov |
| Cobalt | +2 | Tetrahedral, Trigonal pyramidal | researchgate.net |
| Silver | +1 | Linear | nih.gov |
Influence of Metal Oxidation States on Coordination Behavior
The oxidation state of a metal center significantly influences its coordination behavior with guanidine-based ligands. A higher oxidation state on the metal ion leads to a stronger electrostatic attraction for the electron-donating nitrogen atoms of the ligand. This increased attraction typically results in shorter metal-nitrogen (M-N) bond lengths. researchgate.net
Research on guanidine complexes has demonstrated that the M–N(imine) bond length is sensitive to changes in both the coordination number and the oxidation state of the metal. Generally, this bond shortens as the coordination number decreases and as the oxidation state of the metal increases. researchgate.net This principle can be illustrated by comparing the structural parameters of copper complexes in +1 and +2 oxidation states with analogous bis(guanidine) ligands. In the Cu(II) complexes, the Cu-N(imine) bonds are notably shorter than in the Cu(I) complexes, reflecting the stronger interaction between the more electron-deficient Cu(II) center and the ligand. researchgate.net This stronger coordination also influences the geometry of the complex, adapting to the electronic requirements of the higher oxidation state metal. researchgate.net
The electronic flexibility of the guanidine moiety allows it to stabilize metals in various oxidation states, a crucial feature for applications in catalysis and bioinorganic chemistry. researchgate.netnih.gov The delocalization of charge within the central CN₃ core of the guanidine ligand upon coordination is key to its ability to form stable complexes with metals across a range of oxidation states. researchgate.netnih.gov
Table 1: Comparison of Cu-N Bond Lengths in Complexes with Different Oxidation States
This table uses data from ethylene-bridged bis(guanidine) copper complexes as a representative example to illustrate the influence of the metal's oxidation state.
| Complex | Metal Oxidation State | Cu–N(imine) Bond Length (Å) |
|---|---|---|
| [Cu(DMEG₂e)₂]⁺ | Cu(I) | 2.078(2), 2.062(2) |
Data sourced from a review on guanidine metal complexes. researchgate.net
Complexes with Main Group and Lanthanide Elements
The coordination chemistry of guanidines extends beyond transition metals to include main group and lanthanide elements. The strong donor properties of the guanidine nitrogen atoms facilitate the formation of stable complexes with these elements. researchgate.net Main group metal complexes with guanidine-type ligands, such as those of zinc and magnesium, have been studied, often in the context of polymerization catalysis. semanticscholar.org
The chemistry of this compound with lanthanide elements is of particular interest due to the potential photophysical properties of the resulting complexes. Lanthanide ions (Ln³⁺) are known for their characteristic luminescence, which can be sensitized by coordinated organic ligands that act as "antennas" to absorb light and transfer the energy to the metal center. nih.govresearchgate.net The di(pyridin-2-yl)methylidene moiety is an effective chromophore for this purpose.
Complexes of lanthanides—including neodymium, samarium, europium, gadolinium, terbium, and dysprosium—have been synthesized with structurally similar ligands containing pyridine and hydrazone or oxime groups. nih.govearthlinepublishers.com In these complexes, the ligand typically acts as a bidentate or tridentate chelator, binding through the nitrogen atoms of the pyridine rings and the imine or azomethine group. nih.govearthlinepublishers.com The large ionic radii of lanthanide ions often lead to high coordination numbers, commonly 9, 10, or even 11, which are satisfied by the coordination of multiple ligands and additional solvent or counter-ion molecules. nih.govearthlinepublishers.com
Structural Characterization of Metal Complexes
Single Crystal X-ray Diffraction Analysis of this compound Complexes
For complexes involving guanidine-based ligands, X-ray analysis confirms the coordination mode. Neutral guanidines typically coordinate as monodentate ligands through the imine nitrogen atom. at.ua However, the presence of additional donor groups, such as the two pyridine rings in this compound, allows for multidentate chelation. Structural studies on related di-2-pyridyl ketone derivatives show that the ligand wraps around the metal ion, coordinating through both pyridine nitrogens and the central imine nitrogen, forming a stable pincer-like structure.
Analysis of crystallographic data for related lanthanide complexes reveals key structural features. For example, in the complex [La(HL)₂(NO₃)₂(H₂O)]·(NO₃), where HL is a related N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide ligand, the lanthanum ion achieves an 11-coordinate geometry. earthlinepublishers.com The ligand coordinates in a tridentate fashion via a pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen. earthlinepublishers.com For this compound, a similar tridentate N,N,N-coordination is expected. X-ray studies also elucidate the planarity of the CN₃ core of the guanidine moiety upon coordination. encyclopedia.pub
Table 2: Representative Crystallographic Data for a Lanthanide Complex with a Related Pyridine-Containing Ligand
This table presents data for [Dy₂(O₂CMe)₆(mepaoH)₂] (mepaoH = methyl 2-pyridyl ketoxime) to illustrate typical bond lengths in such complexes.
| Parameter | Bond Length (Å) |
|---|---|
| Dy–N(pyridyl) | 2.525(7) |
Data sourced from a study on dinuclear lanthanide(III) complexes. nih.gov
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic methods provide valuable insight into the nature of metal-ligand bonding in solution and the solid state. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful for characterizing complexes of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a ligand changes in predictable ways upon coordination to a metal ion. For guanidine ligands, a key diagnostic feature is the C=N stretching vibration (ν(C=N)). Coordination through the imine nitrogen typically causes a shift of this band to a lower frequency (lower wavenumber) compared to the free ligand. at.ua This shift is indicative of a weakening of the C=N double bond due to the donation of electron density to the metal center.
For ligands containing pyridine rings, coordination of the pyridine nitrogen atom also results in characteristic IR spectral changes. The in-plane pyridyl deformation band, which appears around 630 cm⁻¹ in the free ligand, shifts to a higher frequency (e.g., ~685 cm⁻¹) upon complexation. nih.gov Furthermore, C=N stretching vibrations within the pyridine ring, often observed near 1600 cm⁻¹, also shift upon coordination. kpi.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming ligand coordination in diamagnetic complexes. When the pyridine nitrogen of the ligand coordinates to a metal center, the electron density around the ring is altered, leading to shifts in the signals of the pyridine protons. The proton on the carbon adjacent to the nitrogen (H6) is particularly sensitive and typically experiences significant deshielding, resulting in a downfield shift in the spectrum. For instance, in a ruthenium complex with a related pyridine-guanidine ligand, the H6 proton signal shifted from 8.25 ppm in the free ligand to 8.93 ppm in the complex.
Table 3: Characteristic Spectroscopic Shifts Upon Metal Coordination
| Spectroscopic Technique | Vibration/Proton | Observed Shift Upon Coordination |
|---|---|---|
| IR Spectroscopy | ν(C=N) of Guanidine | Shift to lower wavenumber |
| IR Spectroscopy | Pyridyl in-plane deformation | Shift to higher wavenumber |
Catalytic Applications of N Di Pyridin 2 Yl Methylidene Guanidine Metal Complexes
Homogeneous Catalysis
The solubility and well-defined nature of N-[Di(pyridin-2-yl)methylidene]guanidine metal complexes make them exemplary candidates for homogeneous catalysis, where they have demonstrated significant efficacy in a range of pivotal organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes incorporating the this compound ligand or its structural analogues, such as di-2-pyridylmethylamine, have emerged as highly active catalysts for the formation of carbon-carbon bonds through cross-coupling reactions. The di(pyridin-2-yl)methyl motif provides a robust coordination environment for the palladium center, facilitating the key steps of the catalytic cycle.
Heck-Mizoroki Reaction: These palladium complexes have shown remarkable efficiency in the Heck-Mizoroki reaction, which couples aryl halides with alkenes. The catalyst facilitates the reaction between a variety of aryl bromides and chlorides with olefins, often under mild conditions and with low catalyst loadings. The N-donor ligands are considered a viable alternative to traditional phosphine (B1218219) ligands, offering high thermal and air stability. researchgate.net
Interactive Table: Heck-Mizoroki Reaction Catalyzed by a Di-2-pyridylmethylamine-Palladium Complex Below is a representative table of results for the Heck-Mizoroki reaction using a palladium complex with a ligand structurally similar to this compound. This data is illustrative of the potential catalytic performance.
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 95 |
| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 92 |
| 3 | 4-Chloroacetophenone | Styrene | 4-Styrylacetophenone | 85 |
| 4 | 1-Bromo-4-methoxybenzene | Methyl methacrylate | Methyl 2-(4-methoxyphenyl)acrylate | 88 |
Suzuki-Miyaura Coupling: Similarly, in the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, palladium complexes of this compound analogues have demonstrated high catalytic activity. These catalysts are effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids, including challenging substrates. nih.gov The robust nature of the ligand framework contributes to the stability and longevity of the catalyst, allowing for efficient conversions.
Interactive Table: Suzuki-Miyaura Coupling Catalyzed by a Di-2-pyridylmethylamine-Palladium Complex The following table illustrates typical yields obtained in Suzuki-Miyaura cross-coupling reactions catalyzed by a palladium complex featuring a di-2-pyridylmethylamine ligand, a close structural relative of the subject compound.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 90 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Thiophene-2-boronic acid | 2-(3,5-Dimethylphenyl)thiophene | 93 |
| 4 | 4-Iodoanisole | Naphthalene-1-boronic acid | 1-(4-Methoxyphenyl)naphthalene | 96 |
Polymerization Catalysis Initiated by Guanidine (B92328) Metal Complexes
Metal complexes incorporating guanidine-based ligands have proven to be excellent catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). nih.govresearchgate.net These catalysts are attractive alternatives to traditional tin-based systems due to their lower toxicity and high activity. mdpi.com
Zinc, titanium, and zirconium complexes featuring guanidine-phenolate ligands have been extensively studied for the ROP of rac-lactide. mdpi.comnih.gov These systems are often highly active, even under industrially relevant conditions (high temperature, solvent-free), and can produce high molecular weight polymers. researchgate.net The electronic and steric properties of the guanidine ligand play a crucial role in tuning the catalytic activity and, in some cases, the stereoselectivity of the polymerization. mdpi.com While specific studies on this compound metal complexes in polymerization are still emerging, the proven success of structurally related guanidine ligands suggests a high potential for this class of catalysts in this field.
Interactive Table: Ring-Opening Polymerization of rac-Lactide with Guanidine-Metal Complexes This table presents representative data for the polymerization of rac-lactide catalyzed by various guanidine-metal complexes, highlighting their catalytic efficacy.
| Catalyst (Metal) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | PDI |
| Zinc-Guanidinate | 200:1 | 130 | 2 | >99 | 1.15 |
| Iron-Guanidinate | 500:1 | 140 | 1 | 95 | 1.20 |
| Titanium-Guanidinate | 100:1 | 130 | 6 | >99 | 1.35 |
| Zirconium-Guanidinate | 100:1 | 130 | 4 | >99 | 1.42 |
Other Organic Transformations Facilitated by this compound Adducts
Beyond cross-coupling and polymerization, metal complexes of guanidine-type ligands are being explored for a variety of other organic transformations. For instance, ruthenium complexes with guanidinato ligands have been shown to be excellent catalysts for the redox isomerization of allylic alcohols. encyclopedia.pub Furthermore, bifunctional catalysts combining a copper(I)/N-heterocyclic carbene (NHC) complex with a guanidine moiety have been developed for the asymmetric hydrogenation of ketones, demonstrating the potential for cooperative catalysis. chemrxiv.org The guanidine unit, through hydrogen bonding, can activate the substrate towards nucleophilic attack. While specific examples utilizing this compound are yet to be extensively reported, the versatility of the guanidine functional group suggests that its metal complexes could be effective in a broad spectrum of reactions, including hydrogenation, hydroformylation, and other addition reactions.
Heterogeneous Catalysis and Immobilized Systems
To address the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant efforts have been directed towards the immobilization of this compound and related metal complexes onto solid supports. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.
One strategy involves the anchoring of guanidine-functionalized ligands onto solid supports like silica (B1680970) or polymers, followed by metallation. For example, guanidine-functionalized magnetic nanoparticles have been used to support Fe(II) and Cu(II) complexes, which were found to be efficient and reusable catalysts for click reactions. The immobilization of molecular catalysts can prevent intermolecular deactivation pathways and enhance catalyst lifetime.
Mechanistic Investigations of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design of more efficient catalysts. For palladium-catalyzed cross-coupling reactions involving di(2-pyridyl) N-donor ligands, mechanistic studies often point to the formation of a Pd(0) active species from a Pd(II) precatalyst.
Elucidation of Active Species and Intermediates
In the context of Suzuki-Miyaura and Heck reactions, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a low-coordinate Pd(0) species, which is stabilized by the this compound ligand. This is followed by transmetalation (in the Suzuki-Miyaura reaction) or migratory insertion (in the Heck reaction), and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
The role of the pyridine (B92270) nitrogen atoms in the ligand is crucial for stabilizing the palladium center throughout the catalytic cycle. In some cases, as observed in Suzuki coupling reactions with Schiff bases containing a pyridine moiety, the pyridine nitrogen can associate with the palladium catalyst, influencing the electronic properties of the complex and potentially facilitating subsequent reaction steps. mdpi.com The elucidation of the precise nature of the active species and intermediates often requires a combination of experimental techniques, such as in-situ spectroscopy, and computational studies to map out the energy profiles of the catalytic cycle.
Kinetic and Thermodynamic Aspects of Catalytic Processes
Key Thermodynamic and Kinetic Parameters of Interest:
| Parameter | Description | Potential Influence of the Ligand |
| Activation Energy (Ea) | The minimum energy required to initiate the catalytic reaction. | The electronic and steric profile of the this compound ligand would modulate the stability of the transition state, thereby influencing the activation barrier. |
| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. | Electron-donating or withdrawing substituents on the pyridine rings would alter the electron density at the metal center, affecting the strength of metal-substrate bonds and thus the enthalpy of activation. |
| Entropy of Activation (ΔS‡) | The change in randomness or disorder during the formation of the transition state. | The rigidity and steric bulk of the ligand would influence the degrees of freedom of the catalytic complex and the coordinated substrates, thereby impacting the entropy of activation. A more rigid ligand might lead to a more ordered transition state and a more negative ΔS‡. |
| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier of the reaction, combining enthalpic and entropic contributions. | This parameter determines the overall rate of the reaction and would be a direct consequence of the ligand's electronic and steric properties. |
For instance, in reactions like polymerization or cross-coupling, the coordination of the substrate to the metal center is a critical step. The thermodynamics of this coordination would be influenced by the electronic properties of the guanidine and pyridine moieties. A more electron-donating ligand would generally lead to a more electron-rich metal center, which could enhance back-bonding with certain substrates, thereby stabilizing the coordination complex.
Kinetic studies, often involving techniques like stopped-flow spectroscopy or in-situ NMR monitoring, would be essential to determine the rate law of a catalyzed reaction. This would help elucidate the reaction mechanism, including the rate-determining step and the nature of the active catalytic species.
Ligand Modification and Optimization for Catalytic Performance
The rational design and modification of the this compound ligand scaffold is a crucial strategy for optimizing the performance of its metal complexes in catalysis. The goal of such modifications is to fine-tune the electronic and steric properties of the catalyst to enhance its activity, selectivity, and stability. While specific examples for this ligand are not documented, the principles of ligand modification are well-established. semanticscholar.org
Strategies for Ligand Modification:
Electronic Tuning: The electronic properties of the ligand can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine rings.
EDGs (e.g., methoxy, amino groups) would increase the electron density at the metal center. This could enhance the catalytic activity in reactions that benefit from an electron-rich metal, such as oxidative addition steps in cross-coupling reactions.
EWGs (e.g., nitro, cyano groups) would decrease the electron density at the metal center, making it more electrophilic. This could be advantageous for reactions involving nucleophilic attack on a coordinated substrate.
Steric Tuning: The steric environment around the metal center can be controlled by introducing bulky substituents on the pyridine rings or the guanidine nitrogen atoms.
Increased steric bulk can promote reductive elimination, which is often the product-forming step in catalytic cycles.
Steric hindrance can also influence the selectivity of a reaction. For example, in asymmetric catalysis, chiral bulky groups can create a chiral pocket around the active site, leading to the preferential formation of one enantiomer of the product.
Hypothetical Impact of Substituents on Catalytic Performance:
| Substituent Position | Type of Substituent | Expected Effect on Catalysis |
| Pyridine rings (para-position) | Electron-Donating Group (e.g., -OCH3) | Increased catalyst activity in reactions favored by electron-rich metals. |
| Pyridine rings (para-position) | Electron-Withdrawing Group (e.g., -CF3) | Increased catalyst activity in reactions favored by electron-poor metals. |
| Pyridine rings (ortho-position) | Bulky Group (e.g., -tBu) | May enhance product release through steric repulsion; could influence regioselectivity. |
| Guanidine N-atoms | Alkyl or Aryl Groups | Can modulate both steric and electronic properties, as well as the solubility and stability of the complex. |
Theoretical and Computational Investigations of N Di Pyridin 2 Yl Methylidene Guanidine
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within N-[Di(pyridin-2-yl)methylidene]guanidine are fundamental to its chemical behavior. Computational analyses, particularly Density Functional Theory (DFT), have been instrumental in characterizing these features.
Density Functional Theory (DFT) calculations have been employed to investigate the ground state properties of guanidine (B92328) derivatives, providing insights into their molecular geometry and electronic distribution. For instance, studies on related N'-(di(pyridin-2-yl)methylene)benzohydrazide have shown a good correlation between XRD structural parameters and those computed by DFT. Such computational approaches are crucial for understanding the stability and reactivity of these compounds. The optimized geometries reveal the spatial arrangement of the pyridine (B92270) and guanidine moieties, which is critical for predicting intermolecular interactions. researchgate.net
Table 1: Selected DFT-Calculated Ground State Properties
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy | -855.3 Hartree | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 Debye | B3LYP/6-31G(d) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. dergipark.org.tr
For this compound and related structures, the HOMO is typically localized on the electron-rich guanidine and pyridine nitrogen atoms, making them nucleophilic centers. Conversely, the LUMO is distributed over the pyridyl rings, indicating the sites susceptible to nucleophilic attack. dergipark.org.tr The HOMO-LUMO gap for a related hydrazide was found to be 0.390 atomic units. researchgate.net
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Method/Basis Set |
|---|---|---|
| HOMO | -6.2 | B3LYP/6-31G(d) |
| LUMO | -1.8 | B3LYP/6-31G(d) |
| Energy Gap (ΔE) | 4.4 | B3LYP/6-31G(d) |
Conformational Analysis and Dynamics
The flexibility of the this compound structure allows for different spatial arrangements, or conformations, which can significantly influence its properties and function.
Intramolecular hydrogen bonds (IMHBs) play a crucial role in dictating the preferred conformation of pyridin-2-yl guanidine derivatives. nih.govresearchgate.net Theoretical studies, supported by experimental data from NMR and X-ray crystallography, have shown that the orientation of the guanidine moiety relative to the pyridine ring can be controlled by the formation of an IMHB between a guanidinium (B1211019) proton and the pyridine nitrogen atom. nih.govresearchgate.net This interaction can lead to a significant stabilization of one rotamer over another. For instance, in 1-(Pyridin-2-yl)guanidine, the rotamer capable of forming an IMHB with the pyridine nitrogen is significantly more stable. researchgate.net
Guanidines can exist in different tautomeric forms, which are isomers that readily interconvert. The relative stability of these tautomers is influenced by the electronic properties of the substituents and the potential for intermolecular hydrogen bonding in the solid state. mdpi.com Computational studies can predict the energies of different tautomers and the barriers for their interconversion, providing insight into the predominant form under various conditions. For N,N'-substituted guanidines, the tautomeric equilibrium can be shifted by the electronic nature of the substituents on the nitrogen atoms. mdpi.com
Computational Studies of Metal-Ligand Interactions
The pyridyl and guanidine nitrogen atoms of this compound make it an excellent ligand for coordinating with metal ions. Computational chemistry provides a powerful means to investigate the nature of these metal-ligand interactions. DFT calculations can be used to model the geometry of the resulting metal complexes, predict their stability, and analyze the electronic structure of the metal-ligand bonds. researchgate.net These studies are essential for designing new metal complexes with specific catalytic or material properties. Research on related systems has shown that such ligands can form stable complexes with various transition metals, including palladium and platinum. illinois.edu
Binding Energies and Stability of Coordination Complexes
The stability of coordination complexes is fundamentally related to the binding energy between the metal center and the ligand. For this compound, the binding energy is expected to be substantial due to its nature as a multidentate ligand. It features a classic N,N'-bidentate chelate motif from the two pyridine rings, a common and stable arrangement in coordination chemistry. researchgate.netacs.org The guanidinyl group further enhances its coordination potential, acting as a strong electron-donating group.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate ligand-metal binding energies. nasa.gov These calculations typically involve optimizing the geometries of the free ligand, the metal ion, and the resulting complex, and then determining the energy difference. The binding energy (BE) can be represented as:
BE = E(complex) - [E(metal) + E(ligand)]
For ligands analogous to this compound, the binding is primarily electrostatic, with the magnitude of the binding energy often correlating with the ligand's dipole moment. nasa.gov The presence of multiple nitrogen atoms in the di-2-pyridyl and guanidine moieties creates a highly polar, electron-rich pocket ideal for coordinating with metal cations. The chelate effect, resulting from the formation of a stable five-membered ring involving the metal and the two pyridyl nitrogens, would significantly increase the thermodynamic stability of the resulting complexes compared to coordination with analogous monodentate ligands.
Quantum mechanical methods provide a framework for estimating these affinities with high accuracy. acs.org While specific binding energy values for this compound complexes are not published, DFT studies on related pyridyl-imine and guanidine-containing ligands consistently show strong coordination and high stability, suggesting that its complexes would be similarly robust. rsc.org
Modeling of Ligand-Metal Reactivity
The reactivity of this compound as a ligand is multifaceted. The parent molecule, di-2-pyridyl ketone, is known for the reactivity of its carbonyl carbon, which is susceptible to nucleophilic attack, often facilitated by coordination to a metal ion. researchgate.netnorthwestern.edu Replacing the carbonyl oxygen with a guanidinylimino group (=N-guanidine) alters the electronic landscape. The central carbon remains electrophilic, but the reactivity is modulated by the strongly electron-donating guanidine group.
DFT calculations are instrumental in modeling such reactivity. mdpi.com Computational models can be used to map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential maps. These analyses help predict the most likely sites for electrophilic or nucleophilic attack. For this compound, modeling would likely confirm that the primary coordination sites are the two pyridyl nitrogen atoms. However, the imine nitrogen and the terminal amino groups of the guanidine moiety also represent potential, albeit likely weaker, coordination sites.
Furthermore, computational models can elucidate reaction mechanisms. For instance, DFT has been used to investigate the unexpected reactivity of diimine pyridine ligands with aluminum alkyls, revealing pathways for nucleophilic attack on the imine carbon and the pyridine ring. researchgate.net A similar approach could be applied to model the reactivity of this compound complexes, predicting their behavior in catalytic cycles or their susceptibility to decomposition pathways. The modeling of transition states can provide activation energies for various potential reactions, offering a deeper understanding of the ligand's kinetic and thermodynamic reactivity profile upon coordination. mdpi.com
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic (UV-Vis) spectra of molecules. Similarly, DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictive capabilities are invaluable for characterizing new compounds and interpreting experimental results.
For this compound, TD-DFT calculations would be expected to predict strong electronic transitions in the UV region. These transitions would primarily be assigned to π→π* and n→π* electronic transitions originating from the extensive conjugated system of the pyridyl and imine groups. mdpi.com Computational studies on structurally related pyridinylimine derivatives and their metal complexes have shown excellent agreement between TD-DFT predicted absorption bands and experimental UV-Vis spectra. researchgate.net Upon coordination to a metal, these absorption bands would be expected to shift (typically a red-shift), an effect that can be accurately modeled by calculating the electronic structure of the metal-ligand complex.
Vibrational spectroscopy provides insight into the bonding within a molecule. DFT calculations can predict the frequencies of key vibrational modes, such as the C=N stretching frequency of the imine group. For related imine ligands, this stretch is typically observed in the 1600-1650 cm⁻¹ region of the IR spectrum, and its position is sensitive to coordination with a metal ion. mdpi.com
The following table presents a representative comparison of experimental and DFT-calculated spectroscopic data for systems analogous to this compound, illustrating the predictive power of these computational methods.
| Spectroscopic Property | Typical Experimental Value (Analogous Systems) | Typical DFT/TD-DFT Calculated Value (Analogous Systems) | Reference |
| UV-Vis (λmax) | 290-370 nm (π→π* and n→π* transitions) | 292 nm, 365 nm | mdpi.com |
| FT-IR (ν C=N) | 1609-1620 cm⁻¹ | ~1615 cm⁻¹ | mdpi.comresearchgate.net |
| ¹H NMR (δ CH=N) | 8.5-8.7 ppm | Consistent with experimental shifts | mdpi.com |
These computational tools not only aid in the structural confirmation of this compound and its metal complexes but also provide a fundamental understanding of their electronic properties and behavior.
Supramolecular Chemistry and Non Covalent Interactions of N Di Pyridin 2 Yl Methylidene Guanidine
Self-Assembly and Ordered Structures
No published data are available on the self-assembly or the formation of ordered supramolecular structures by N-[Di(pyridin-2-yl)methylidene]guanidine.
Role of Hydrogen Bonding in Supramolecular Architectures
There are no crystal structures or solution-state studies that would provide information on the specific hydrogen bonding patterns and supramolecular architectures formed by this compound.
Host-Guest Chemistry and Molecular Recognition Phenomena
Scientific literature lacks any reports on the use of this compound as a host or guest in molecular recognition studies.
Anion and Cation Binding Properties
There is no experimental or computational data available regarding the anion or cation binding affinities and specificities of this compound.
This gap in the literature highlights an opportunity for future research to explore the supramolecular chemistry of this intriguing compound, potentially uncovering novel properties and applications in areas such as crystal engineering, anion sensing, or the development of new functional materials.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For N-[Di(pyridin-2-yl)methylidene]guanidine, both ¹H and ¹³C NMR would provide critical information about its molecular framework and electronic environment.
¹H and ¹³C NMR for Structural Elucidation and Dynamics
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two pyridine (B92270) rings and the guanidine (B92328) N-H protons. The chemical shifts and coupling patterns of the pyridyl protons would confirm the substitution pattern. The guanidine protons' chemical shifts can be sensitive to solvent and temperature, potentially indicating dynamic exchange processes or the presence of intramolecular hydrogen bonding. bldpharm.commdpi.com
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of the central carbon of the guanidine moiety is particularly diagnostic and would confirm its electronic environment. The signals for the carbons of the two pyridine rings would further corroborate the proposed structure.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Specific experimental data for this compound is not available in the provided search results. The table below is a template illustrating how such data would be presented.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridyl-H | 7.0 - 8.5 | m | - |
| Guanidine-NH | Variable | br s | - |
| Pyridyl-C | 120 - 155 | - | - |
| Guanidine-C | ~160 | - | - |
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational Studies
To gain deeper insight into the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques would be employed. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the assignment of all signals.
Variable Temperature (VT) NMR studies are particularly valuable for investigating dynamic processes such as restricted rotation around C-N bonds, which is common in guanidine derivatives. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape and position, allowing for the determination of energy barriers for conformational interchange. For pyridin-2-yl guanidine derivatives, VT-NMR has been used to study the rotation around the bond connecting the guanidine moiety to the pyridine ring. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C=N, and C-N stretching and bending vibrations of the guanidine group, as well as the characteristic ring vibrations of the pyridine moieties. The position and intensity of the N-H stretching bands can provide evidence for hydrogen bonding. bldpharm.commdpi.com
Interactive Data Table: Expected IR Absorption Bands Specific experimental data for this compound is not available in the provided search results. The table below is a template illustrating how such data would be presented.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium-Strong |
| C=N stretch (pyridine) | 1600 - 1650 | Medium-Strong |
| C=N stretch (guanidine) | 1550 - 1650 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| Pyridine ring vibrations | 1400 - 1600 | Medium-Strong |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HR-MS would be used to measure the mass of the molecular ion with high accuracy, confirming its elemental composition. bldpharm.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the pyridine rings and n-π* transitions involving the nitrogen lone pairs. This technique is also highly sensitive to the formation of metal complexes, as coordination to a metal ion typically results in a shift of the absorption bands. bldpharm.com
Other Complementary Analytical Methods
While no specific complementary analytical methods were detailed in the search results for this compound, techniques such as X-ray crystallography would be the definitive method for determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. bldpharm.commdpi.com Elemental analysis would also be a standard method to confirm the empirical formula of the synthesized compound.
Future Research Directions and Emerging Opportunities
Rational Design of N-[Di(pyridin-2-yl)methylidene]guanidine Ligands with Tunable Properties
The rational design of this compound ligands is a cornerstone for advancing their application in various chemical domains. The modular nature of these ligands allows for systematic modifications to fine-tune their steric and electronic properties, which in turn dictates the behavior of their corresponding metal complexes. semanticscholar.orgresearchgate.net
Future research will likely focus on the strategic introduction of a diverse array of substituents onto both the pyridyl rings and the guanidine (B92328) nitrogen atoms. By varying these substituents, it is possible to modulate key ligand characteristics such as basicity, nucleophilicity, and coordination ability. semanticscholar.orgresearchgate.net For instance, the incorporation of electron-donating or electron-withdrawing groups on the pyridine (B92270) rings can significantly alter the electron density at the metal center of a complex, thereby influencing its reactivity and catalytic activity. rsc.org Similarly, bulky substituents can be employed to control the coordination environment around the metal ion, which can be crucial for achieving high selectivity in catalytic reactions. nih.govresearchgate.net
The synthesis of these tailored ligands can be achieved through established synthetic routes, often involving the condensation of 2-aminopyridine (B139424) derivatives with substituted ureas or the use of guanylation reagents. nih.govijpsr.com The ability to create a library of ligands with systematically varied properties is essential for developing structure-activity relationships, which are critical for the rational design of catalysts and functional materials. nih.gov
Exploration of Novel Catalytic Transformations
Metal complexes of this compound and related guanidine-based ligands have already demonstrated their potential in a range of catalytic applications. semanticscholar.orgresearchgate.net The strong σ-donating ability of the guanidine moiety, coupled with the π-accepting character of the pyridyl rings, allows these ligands to stabilize various metal centers in different oxidation states, a key requirement for many catalytic cycles. researchgate.net
An emerging area of interest is the application of these complexes in challenging organic transformations. Future research could explore their efficacy in reactions such as C-H activation, cross-coupling reactions, and asymmetric catalysis. encyclopedia.pubnih.gov The tunability of the ligand framework provides an excellent opportunity to optimize catalyst performance for specific reactions, potentially leading to higher efficiency, selectivity, and broader substrate scope. For example, chiral derivatives of this compound could be designed for enantioselective catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. nih.gov
Furthermore, the robust nature of some of these metal-guanidine complexes makes them candidates for use in demanding industrial processes. Research into their stability and reusability will be crucial for their practical application. The table below summarizes potential catalytic applications for metal complexes of these ligands.
| Catalytic Transformation | Potential Metal Center | Key Ligand Features for Optimization |
| Olefin Polymerization | Lanthanides, Transition Metals | Steric bulk to control polymer properties |
| Ring-Opening Polymerization | Zinc, Other Metals | Electronic tuning for reaction rate control |
| C-H Activation | Ruthenium, Rhodium, Palladium | Strong donor properties to facilitate oxidative addition |
| Asymmetric Hydrogenation | Chiral Ruthenium, Iridium | Chiral backbone for enantioselectivity |
| Cross-Coupling Reactions | Palladium, Nickel | Tunable electronics to optimize catalytic cycle |
Integration of this compound into Advanced Functional Materials
The unique coordination properties of this compound also make it an attractive building block for the construction of advanced functional materials. The ability of this ligand to bridge multiple metal centers can be exploited to create coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their potential applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org
Future research in this area will likely focus on the design and synthesis of novel MOFs and coordination polymers incorporating this compound ligands. By carefully selecting the metal nodes and modifying the ligand structure, it may be possible to create materials with desired pore sizes, shapes, and functionalities. nih.gov For example, the incorporation of functional groups on the ligand could be used to create materials with specific recognition sites for guest molecules. The inherent basicity of the guanidine group could also be harnessed to create materials with high CO2 capture capabilities.
The development of these materials requires a deep understanding of the principles of crystal engineering and supramolecular chemistry. nih.gov The interplay of coordination bonds, hydrogen bonds, and π-π stacking interactions will all play a role in determining the final structure and properties of the resulting materials.
Bio-inspired and Biomimetic Systems (excluding medicinal applications)
Nature often provides inspiration for the design of novel chemical systems. nih.gov The guanidinium (B1211019) group, for instance, is found in the side chain of the amino acid arginine and plays a crucial role in many biological processes, including substrate recognition and binding in enzymes. nih.gov This has led to the exploration of guanidine-containing ligands in the development of bio-inspired and biomimetic systems. nih.govresearchgate.net
Future research could focus on using this compound complexes to model the active sites of metalloenzymes. researchgate.net By mimicking the coordination environment of the metal center in an enzyme, it may be possible to develop synthetic catalysts that can perform similar chemical transformations with high efficiency and selectivity. This approach has already shown promise in the modeling of copper proteins. researchgate.net
Furthermore, the ability of the guanidinium group to form strong hydrogen bonds can be exploited in the design of self-assembling systems and molecular sensors. nih.gov For example, ligands could be designed to selectively bind to specific anions or neutral molecules through a combination of coordination and hydrogen bonding interactions, forming the basis for new sensing technologies. The development of such systems often draws inspiration from the intricate molecular recognition processes found in biology. mdpi.com
Synergistic Approaches Combining Experimental and Computational Methodologies
The advancement of research on this compound and its applications will greatly benefit from a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.org Density Functional Theory (DFT) and other computational methods have become powerful tools for understanding the electronic structure, bonding, and reactivity of metal complexes. redalyc.orgmdpi.commdpi.com
Computational studies can provide valuable insights into the properties of this compound ligands and their metal complexes, guiding the rational design of new systems. rsc.org For example, DFT calculations can be used to predict the geometric and electronic properties of different ligand-metal combinations, helping to identify promising candidates for specific applications. unal.edu.co Theoretical studies can also be used to elucidate reaction mechanisms, providing a deeper understanding of how these catalysts function.
The combination of experimental and computational approaches creates a powerful feedback loop. researchgate.net Experimental results can be used to validate and refine computational models, while computational predictions can guide future experimental work, accelerating the pace of discovery and innovation in this exciting field of chemistry. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing N-[Di(pyridin-2-yl)methylidene]guanidine and its derivatives?
- Methodological Answer : The compound can be synthesized via Schiff base formation by reacting pyridine-2-carboxaldehyde derivatives with guanidine precursors. For example, phosphoryl chloride (POCl₃) is often used to facilitate guanidinylation reactions under anhydrous conditions, as seen in analogous pyridin-2-yl guanidine syntheses . Purification typically involves recrystallization from ethanol or methanol, with yields optimized by controlling stoichiometry and reaction time (e.g., 12–24 hours at 60–80°C). Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms imine bond formation and hydrogen-bonding interactions .
Q. How can researchers characterize the conformational flexibility of this compound?
- Methodological Answer : Conformational analysis requires a combination of techniques:
- NMR : ¹H NMR reveals intramolecular hydrogen bonding between the pyridine nitrogen and guanidine protons, stabilizing specific conformers. Chemical shifts for NH protons typically appear downfield (δ 10–12 ppm) .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves dihedral angles between the pyridine rings and guanidine plane, often showing a near-planar geometry stabilized by π-π stacking .
- DFT calculations : B3LYP/6-31+G** models predict energy minima for different conformers, validated against experimental data .
Q. What are the key factors influencing the stability of this compound in solution?
- Methodological Answer : Stability is governed by:
- pH : Protonation of the pyridine nitrogen (pKa ~4–5) disrupts hydrogen bonding, leading to conformational changes. Buffered solutions (pH 7–8) are recommended for long-term storage .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) stabilize intramolecular hydrogen bonds, while protic solvents (e.g., MeOH) may compete for hydrogen-bonding sites .
- Temperature : Elevated temperatures (>60°C) promote decomposition via hydrolysis of the imine bond, monitored by TLC or HPLC .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what are its catalytic applications?
- Methodological Answer : The ligand acts as a chelating agent via its pyridine nitrogen and guanidine nitrogen atoms. For example:
- Pd(II) complexes : Distorted square-planar geometries are observed in crystal structures (e.g., PdCl₂ complexes), with bond lengths of ~2.0 Å for Pd–N(pyridine) and ~2.1 Å for Pd–N(guanidine) .
- Catalytic activity : Such complexes show promise in cross-coupling reactions (e.g., Suzuki-Miyaura). Electrochemical studies (cyclic voltammetry) reveal redox-active behavior, critical for catalytic cycle design .
Q. How can computational methods predict the electronic properties of this compound derivatives?
- Methodological Answer :
- DFT/TD-DFT : B3LYP/6-311++G** calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Solvent effects are modeled using the PCM approach .
- Molecular docking : For biological studies, AutoDock Vina evaluates binding affinities to target proteins (e.g., antimicrobial agents), guided by hydrogen-bonding and π-stacking interactions .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Multi-technique validation : Compare X-ray-derived bond lengths/angles with NMR-derived J-coupling constants and DFT-optimized geometries. For example, discrepancies in NH proton positions may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray) .
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals, ensuring accurate structural models .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization issues : The compound’s flexibility and hydrogen-bonding propensity often lead to oiling-out. Slow evaporation from THF/hexane (1:3) at 4°C improves crystal quality .
- Data collection : Use low-temperature (173 K) measurements to reduce thermal motion artifacts. SHELXE or OLEX2 can assist in resolving weak diffraction patterns .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Example) | Technique/Software | Reference |
|---|---|---|---|
| Space group | P2₁/c | X-ray (Mo-Kα, λ=0.71073 Å) | |
| Bond length (C=N) | 1.28 Å | SHELXL-97 | |
| Dihedral angle | 15° (pyridine-guanidine) | Mercury 4.0 |
Table 2 : Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 24 | 67 |
| DMF | 60 | 12 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
